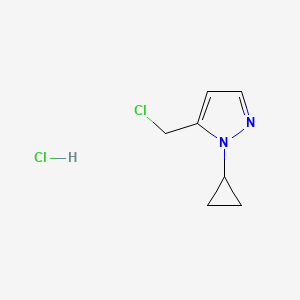
ethyl (3R)-3-aminohexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-3-aminohexanoate hydrochloride is a chemical compound that belongs to the class of amino acid esters. It is characterized by the presence of an amino group attached to a hexanoate ester, with the ethyl group serving as the esterifying agent. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-aminohexanoate hydrochloride typically involves the esterification of (3R)-3-aminohexanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control of reaction conditions, leading to higher purity and reduced by-products. The final product is obtained by neutralizing the ester with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-aminohexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl (3R)-3-aminohexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-aminohexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R)-3-aminohexanoate
- Methyl (3R)-3-aminohexanoate
- Ethyl (3R)-3-aminopentanoate
Uniqueness
Ethyl (3R)-3-aminohexanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous media is crucial.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
ethyl (3R)-3-aminohexanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-5-7(9)6-8(10)11-4-2;/h7H,3-6,9H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
RJNLWXVORNLJGW-OGFXRTJISA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)OCC)N.Cl |
Canonical SMILES |
CCCC(CC(=O)OCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



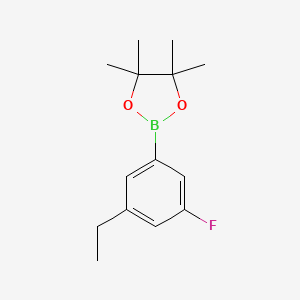
![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)
![[3-(Methoxymethyl)piperidin-3-yl]methanol](/img/structure/B13480527.png)
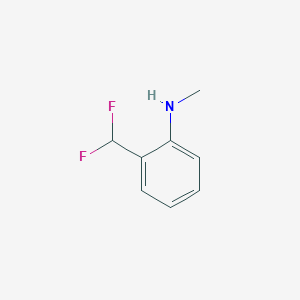
![6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B13480530.png)


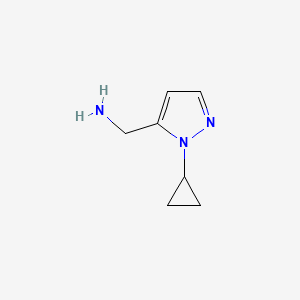
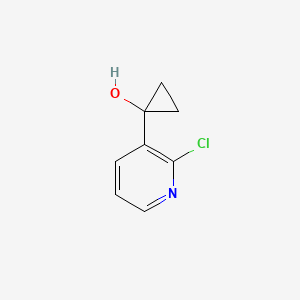
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)


